Home > Products > Screening Compounds P19183 > 7-Chloro-4-(pyrrolidin-1-yl)quinazoline
7-Chloro-4-(pyrrolidin-1-yl)quinazoline -

7-Chloro-4-(pyrrolidin-1-yl)quinazoline

Catalog Number: EVT-8853595
CAS Number:
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Chloro-4-(pyrrolidin-1-yl)quinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine. This compound is notable for its potential biological activities, particularly as an inhibitor in various therapeutic applications. Quinazolines have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Source and Classification

7-Chloro-4-(pyrrolidin-1-yl)quinazoline can be synthesized through various chemical methods, often involving modifications of existing quinazoline derivatives. The compound falls under the classification of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements as part of their rings. Specifically, it is classified as a substituted quinazoline derivative due to the presence of the chloro and pyrrolidine groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline typically involves several key steps:

  1. Chlorination: The starting material, 4-(pyrrolidin-1-yl)quinazoline, undergoes chlorination to introduce the chlorine atom at the 7-position. This can be achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions.
  2. Nucleophilic Substitution: The chlorinated intermediate can then react with pyrrolidine or other amines to form the desired product through nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological evaluation.

These methods highlight the versatility of synthetic strategies employed in the preparation of quinazoline derivatives, which can be tailored based on desired substituents and functional groups.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline can be depicted as follows:

  • Molecular Formula: C10_{10}H11_{11}ClN2_{2}
  • Molecular Weight: Approximately 200.66 g/mol
  • Structure: The compound features a quinazoline core with a chlorine atom at position 7 and a pyrrolidine ring at position 4.

The structural representation can be visualized through chemical drawing software or models, illustrating the spatial arrangement of atoms and bonds.

Chemical Reactions Analysis

Reactions and Technical Details

7-Chloro-4-(pyrrolidin-1-yl)quinazoline can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The chlorine atom can act as a leaving group in electrophilic aromatic substitution reactions, allowing for further functionalization at the quinazoline ring.
  2. Nucleophilic Addition: The nitrogen atom in the pyrrolidine moiety can engage in nucleophilic addition reactions, potentially leading to the formation of more complex derivatives.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, affecting the stability and reactivity of the compound.

These reactions underline the chemical versatility of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline and its potential for further modification in drug development.

Mechanism of Action

Process and Data

The mechanism of action for 7-Chloro-4-(pyrrolidin-1-yl)quinazoline primarily revolves around its interaction with biological targets such as enzymes or receptors involved in disease pathways. For example:

  • Inhibition of Kinases: Quinazoline derivatives are known to inhibit specific kinases involved in cell signaling pathways associated with cancer proliferation. The binding affinity and selectivity toward these targets are influenced by the substituents on the quinazoline core.
  • Antimicrobial Activity: The compound may exert antimicrobial effects by disrupting microbial cell functions or inhibiting essential metabolic pathways.

Research into its specific mechanism is ongoing, with studies focusing on structure-activity relationships to optimize its efficacy against target diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Exact values may vary but are generally within a specific range indicative of purity.

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water.

These properties are critical for determining suitable formulations for biological testing and therapeutic use.

Applications

Scientific Uses

7-Chloro-4-(pyrrolidin-1-yl)quinazoline has several potential applications in scientific research:

  1. Anticancer Research: As a kinase inhibitor, it may be explored for its ability to combat various cancer types by inhibiting tumor growth and proliferation.
  2. Antimicrobial Studies: Its effectiveness against bacterial strains could make it a candidate for developing new antibiotics amid rising antibiotic resistance.
  3. Pharmacological Investigations: Further studies may assess its role in modulating specific biological pathways related to inflammation or other diseases.
Introduction to 7-Chloro-4-(pyrrolidin-1-yl)quinazoline in Heterocyclic Chemistry

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, a nitrogen-containing heterocyclic scaffold comprising fused benzene and pyrimidine rings, has been a cornerstone of medicinal chemistry since the isolation of the first natural quinazoline alkaloid, vasicine (peganine), from Adhatoda vasica in 1888 [3]. This discovery initiated over a century of research into quinazoline derivatives, revealing their exceptional structural versatility and diverse pharmacological profiles. Quinazoline serves as the foundational structure for more than 200 naturally occurring alkaloids and numerous synthetic pharmaceuticals, demonstrating broad therapeutic potential across multiple disease domains [2] [5].

The evolution of quinazoline-based therapeutics accelerated significantly in the late 20th century with the development of clinically approved drugs targeting critical physiological pathways. Prazosin and doxazosin emerged as α1-adrenergic antagonists for hypertension and benign prostatic hyperplasia, leveraging the quinazoline core for receptor interaction [3] [5]. A transformative breakthrough occurred with the discovery of 4-anilinoquinazolines as tyrosine kinase inhibitors. Gefitinib and erlotinib revolutionized non-small cell lung cancer treatment by selectively inhibiting epidermal growth factor receptor (EGFR) kinase activity, establishing quinazoline as a privileged scaffold in oncology [5] [6]. More recently, idelalisib, a phosphoinositide 3-kinase δ inhibitor for hematologic malignancies, further expanded quinazoline's therapeutic footprint. The structural adaptability of quinazoline enables targeted modifications at positions 2, 4, 6, and 7, facilitating optimization of pharmacokinetic and pharmacodynamic properties across diverse therapeutic applications, including antimicrobial, anti-inflammatory, and central nervous system agents [2] [3] [5].

Table 1: Clinically Significant Quinazoline-Based Therapeutics [3] [5] [6]

Drug NameTherapeutic ApplicationMolecular TargetKey Structural Features
PrazosinHypertension, Benign Prostatic Hyperplasiaα1-Adrenergic Receptor4-Amino-6,7-dimethoxyquinazoline
DoxazosinHypertension, Benign Prostatic Hyperplasiaα1-Adrenergic Receptor4-Amino-6,7-dimethoxyquinazoline
GefitinibNon-Small Cell Lung CancerEpidermal Growth Factor Receptor (EGFR)4-Anilino-3-chloroquinazoline
ErlotinibNon-Small Cell Lung Cancer, Pancreatic CancerEpidermal Growth Factor Receptor (EGFR)4-Anilinoquinazoline with acetylene side chain
IdelalisibChronic Lymphocytic Leukemia, Follicular LymphomaPhosphoinositide 3-Kinase δ (PI3Kδ)Purinone fused quinazoline derivative

Role of Pyrrolidine Substituents in Modulating Bioactivity

The incorporation of pyrrolidine, a saturated five-membered heterocyclic amine, at the 4-position of quinazoline significantly enhances the three-dimensional complexity and pharmacological potential of the resulting hybrid structure. Pyrrolidine's distinct sp³-hybridization and non-planar conformation (puckered ring geometry) provide superior spatial coverage compared to planar aromatic systems, enabling optimized interactions with biological targets through enhanced three-dimensional pharmacophore exploration [7]. This conformational flexibility, termed "pseudorotation," allows the pyrrolidine ring to adopt multiple energetically favorable envelope and twist conformations, facilitating complementary binding to diverse protein topographies inaccessible to rigid scaffolds [7].

Pyrrolidine's nitrogen atom serves as a crucial hydrogen bond acceptor, while its aliphatic protons can engage in weak hydrophobic interactions, collectively enhancing target affinity and selectivity. When integrated into heterocyclic frameworks like quinazoline, pyrrolidine introduces a chiral center that profoundly influences stereoselective target recognition. The prochiral nature of pyrrolidine enables the synthesis of enantiomerically pure compounds, a critical advantage given the enantioselective nature of biological targets. This stereochemical control is exemplified by medicinal chemistry case studies where pyrrolidine-containing compounds exhibit differential activity based on absolute configuration [7]. For instance, in G-protein coupled receptor 40 (GPR40) agonists for type 2 diabetes, the (R,R)-enantiomer of a cis-4-trifluoromethylpyrrolidine derivative demonstrated significantly higher potency (hGPR40 EC₅₀ = 0.11 µM) than its (S,S)-counterpart (EC₅₀ = 0.49 µM) due to optimized binding pocket interactions [7]. In the specific context of 7-chloro-4-(pyrrolidin-1-yl)quinazoline, the pyrrolidine nitrogen forms a critical hydrogen bond with target proteins, while its hydrophobic envelope complements adjacent lipophilic binding pockets, synergizing with the quinazoline core's planar aromatic system for bifunctional molecular recognition [7] [8].

Table 2: Biopharmaceutical Advantages of Pyrrolidine Incorporation in Heterocyclic Systems [7]

PropertyStructural BasisPharmacological Impact
Stereogenic CentersUp to 2 chiral carbons (C2/C3)Enables enantioselective target engagement; reduces off-target effects
Conformational FlexibilityPseudorotation (energy barrier ~5 kcal/mol) between envelope/twist conformationsAdaptable binding to diverse protein topographies; enhanced binding entropy
Hydrogen Bond CapacityBasic tertiary nitrogen (pKₐH ~11.3) and alpha-C-H as weak H-bond donorsDual hydrogen bonding functionality; cation-π interactions with aromatic residues
Polar Surface Area~12 Ų per nitrogen atomOptimizes membrane permeability while maintaining solubility
LipophilicityLogP reduction compared to aromatic analogues (cyclopentane LogP=2.1; pyrrolidine LogP=0.8)Improved bioavailability and absorption characteristics

Significance of Chlorine Substitution at the 7-Position

Chlorine substitution at the 7-position of the quinazoline scaffold exerts profound electronic, steric, and pharmacokinetic influences that collectively enhance the compound's biological activity profile. Positioned on the benzoid ring, the chlorine atom functions as an ortho-para directing group with moderate electron-withdrawing capability (-I effect), polarizing the quinazoline π-system and enhancing hydrogen bond acceptor capacity at N₁ and N₃. This electronic perturbation significantly influences binding interactions with target proteins, as demonstrated in adenosine A₂A receptor antagonists where 7-substituted quinazolines exhibited superior affinity compared to unsubstituted analogues [8].

The steric contribution of the chlorine atom (van der Waals radius: 1.75 Å) provides optimal hydrophobic filling of binding pockets without introducing excessive bulk. This is particularly evident in enzyme inhibition studies where 7-chloro substitution enhances interactions with hydrophobic subpockets adjacent to catalytic sites. In the context of glucocerebrosidase (GC) inhibitors for Gaucher disease, chloro-substituted quinazolines demonstrated improved inhibitory potency (AC₅₀ = 1.27-25.29 µM) compared to their unsubstituted counterparts in tissue homogenate assays, attributed to favorable interactions with a hydrophobic cleft near the enzyme's active site [4]. Similarly, in adenosine A₂A receptor antagonists, 6-bromoquinazoline derivatives exhibited high affinity (Kᵢ = 20 nM), whereas bulkier 6-phenyl substitutions dramatically reduced binding (Kᵢ >10 µM), underscoring the critical balance between hydrophobic surface area and steric constraints [8].

Beyond target affinity, the 7-chloro substituent significantly modulates physicochemical properties. Chlorine's lipophilicity (π-value: 0.71) enhances membrane permeability while maintaining aqueous solubility through halogen-water dipole interactions. This substitution also improves metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich 7-position, thereby extending plasma half-life. In antimalarial quinoline hybrids, the chloro substituent enhanced parasiticidal activity against chloroquine-resistant strains by optimizing heme binding affinity and accumulation in the parasitic digestive vacuole . The strategic placement of chlorine at the 7-position thus represents a sophisticated molecular design strategy that simultaneously optimizes electronic properties, steric complementarity, and pharmacokinetic behavior in quinazoline-based therapeutics.

Table 3: Comparative Influence of Halogen Substitution Patterns on Quinazoline Bioactivity [4] [8]

Substitution PatternElectronic EffectRepresentative ActivityStructure-Activity Relationship Insight
7-ChloroModerate -I effect, σₘ = 0.37GC inhibition AC₅₀ = 1.27-25.29 µM [4]Optimal hydrophobic pocket filling; metabolic stabilization
6-BromoStrong -I effect, σₘ = 0.44A₂A affinity Kᵢ = 20 nM [8]Enhanced receptor binding via halogen bonding; limited steric tolerance
6-IodoStrong -I effect, large van der Waals radiusAnticancer activity IC₅₀ = 0.1-5 µM [6]Improved cellular uptake but potential steric clashes
6-FluoroStrong -I effect, σₘ = 0.34, small sizeA₂A affinity Kᵢ >10 µM [8]Insufficient hydrophobic contribution despite favorable electronics
6,7-DichloroCombined -I effectAntimalarial IC₅₀ = 15 nM Enhanced potency but potential solubility challenges

Properties

Product Name

7-Chloro-4-(pyrrolidin-1-yl)quinazoline

IUPAC Name

7-chloro-4-pyrrolidin-1-ylquinazoline

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C12H12ClN3/c13-9-3-4-10-11(7-9)14-8-15-12(10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2

InChI Key

MIQOFYSXDJCOCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.